molecular formula C17H11BrN4O5 B034594 Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- CAS No. 108097-99-0

Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

Cat. No. B034594
CAS RN: 108097-99-0
M. Wt: 431.2 g/mol
InChI Key: MHHDLZJJCBJXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoic acid, which is a common building block in organic synthesis . It has a complex structure with a molecular formula of C15H10BrN3O2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a brominated indole, a hydrazine, and an amide . The exact 3D structure is not provided in the search results.

properties

IUPAC Name

2-[[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4O5/c18-8-5-6-12-10(7-8)13(14(23)19-12)21-22-16(25)15(24)20-11-4-2-1-3-9(11)17(26)27/h1-7,19,23H,(H,20,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNNNWRWSTTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148384
Record name Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

CAS RN

108097-99-0
Record name Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108097990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.